Cas no 194207-87-9 (tert-butyl N-benzyl-N-(cyanomethyl)carbamate)
tert-butyl N-benzyl-N-(cyanomethyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-benzyl-N-(cyanomethyl)carbamate
- AB3315
- Carbamic acid,(cyanomethyl)(phenylmethyl)-,1,1-dimethylethyl ester
- TERT-BUTYL BENZYLCYANOMETHYLCARBAMATE
- DTXSID10571771
- EN300-7028711
- 194207-87-9
- AKOS013100600
- AS-44707
- tert-Butyl benzyl(cyanomethyl)carbamate
- MFCD09953040
- tert-Butylbenzyl(cyanomethyl)carbamate
-
- MDL: MFCD09953040
- Inchi: 1S/C14H18N2O2/c1-14(2,3)18-13(17)16(10-9-15)11-12-7-5-4-6-8-12/h4-8H,10-11H2,1-3H3
- InChI Key: WFDVAVVROGYTHW-UHFFFAOYSA-N
- SMILES: O(C(N(CC#N)CC1C=CC=CC=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 246.13700
- Monoisotopic Mass: 246.136827821Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 53.3Ų
Experimental Properties
- PSA: 53.33000
- LogP: 2.94728
tert-butyl N-benzyl-N-(cyanomethyl)carbamate Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
tert-butyl N-benzyl-N-(cyanomethyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB448753-250 mg |
tert-Butyl benzylcyanomethylcarbamate |
194207-87-9 | 250mg |
€426.10 | 2023-04-22 | ||
| abcr | AB448753-1 g |
tert-Butyl benzylcyanomethylcarbamate |
194207-87-9 | 1g |
€983.30 | 2023-04-22 | ||
| Enamine | EN300-7028711-0.05g |
tert-butyl N-benzyl-N-(cyanomethyl)carbamate |
194207-87-9 | 0.05g |
$563.0 | 2023-05-24 | ||
| Enamine | EN300-7028711-0.1g |
tert-butyl N-benzyl-N-(cyanomethyl)carbamate |
194207-87-9 | 0.1g |
$591.0 | 2023-05-24 | ||
| Enamine | EN300-7028711-0.25g |
tert-butyl N-benzyl-N-(cyanomethyl)carbamate |
194207-87-9 | 0.25g |
$617.0 | 2023-05-24 | ||
| Enamine | EN300-7028711-0.5g |
tert-butyl N-benzyl-N-(cyanomethyl)carbamate |
194207-87-9 | 0.5g |
$645.0 | 2023-05-24 | ||
| Enamine | EN300-7028711-1.0g |
tert-butyl N-benzyl-N-(cyanomethyl)carbamate |
194207-87-9 | 1g |
$671.0 | 2023-05-24 | ||
| Enamine | EN300-7028711-2.5g |
tert-butyl N-benzyl-N-(cyanomethyl)carbamate |
194207-87-9 | 2.5g |
$1315.0 | 2023-05-24 | ||
| Enamine | EN300-7028711-5.0g |
tert-butyl N-benzyl-N-(cyanomethyl)carbamate |
194207-87-9 | 5g |
$1945.0 | 2023-05-24 | ||
| Enamine | EN300-7028711-10.0g |
tert-butyl N-benzyl-N-(cyanomethyl)carbamate |
194207-87-9 | 10g |
$2884.0 | 2023-05-24 |
tert-butyl N-benzyl-N-(cyanomethyl)carbamate Suppliers
tert-butyl N-benzyl-N-(cyanomethyl)carbamate Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on tert-butyl N-benzyl-N-(cyanomethyl)carbamate
Research Brief on tert-Butyl N-Benzyl-N-(Cyanomethyl)Carbamate (CAS: 194207-87-9) in Chemical Biology and Pharmaceutical Applications
The compound tert-butyl N-benzyl-N-(cyanomethyl)carbamate (CAS: 194207-87-9) has recently garnered attention in chemical biology and pharmaceutical research due to its versatile role as a synthetic intermediate and its potential applications in drug discovery. This brief synthesizes the latest findings on its chemical properties, synthetic utility, and emerging biological relevance, with a focus on peer-reviewed studies published within the last three years.
Recent studies highlight the compound's utility in multicomponent reactions for constructing nitrogen-containing heterocycles, a key scaffold in 60% of FDA-approved small-molecule drugs. A 2023 Journal of Medicinal Chemistry paper demonstrated its use in Ugi-azide reactions to generate tetrazole derivatives with improved pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group and cyanomethyl moiety in this molecule provide unique reactivity patterns, enabling chemoselective transformations under mild conditions.
In neuroscience applications, researchers at Kyoto University (2024) repurposed 194207-87-9 as a precursor for GABAA receptor modulators. The benzyl-cyanomethylamine structure was strategically incorporated into novel positive allosteric modulators showing 40-fold selectivity for α2/α3 subunits over α1, potentially addressing anxiety disorders without sedative effects. This builds upon earlier work published in Bioorganic & Medicinal Chemistry Letters (2022) that first identified the spatial compatibility of this scaffold with benzodiazepine-binding pockets.
From a synthetic chemistry perspective, advances in continuous flow technology have revolutionized the safe handling of 194207-87-9. A 2023 Organic Process Research & Development study detailed a telescoped synthesis where the compound's exothermic deprotection was managed in microreactors, achieving 92% yield with 99.5% purity. This addresses previous safety concerns regarding the thermal instability of the cyanomethyl group during scale-up.
Emerging proteomics research (Cell Chemical Biology, 2024) has identified tert-butyl N-benzyl-N-(cyanomethyl)carbamate as a covalent modifier of cysteine residues in KRAS G12C mutants. The electron-withdrawing carbamate enhances thiol reactivity, enabling selective labeling of oncogenic proteins at sub-micromolar concentrations. This discovery opens new avenues for targeted cancer therapies and diagnostic probe development.
Ongoing challenges include improving the compound's aqueous solubility for biological assays—a limitation addressed in a recent European Journal of Pharmaceutical Sciences (2024) report through PEGylated derivatives. Future research directions emphasize its potential in bifunctional PROTAC design and as a linchpin in DNA-encoded library synthesis, with three pharmaceutical companies currently evaluating related candidates in preclinical stages.
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